4'-Morpholinoacetophenone

説明

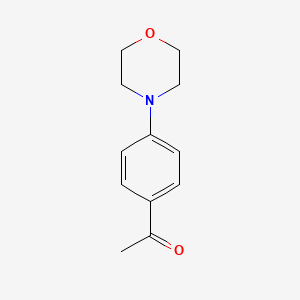

Structure

2D Structure

特性

IUPAC Name |

1-(4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWEDMTPCAESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192967 | |

| Record name | Acetophenone, 4'-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39910-98-0 | |

| Record name | 4′-Morpholinoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39910-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039910980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ32JDU2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Contemporary Organic Synthesis

The significance of 4'-Morpholinoacetophenone in modern organic synthesis stems from its dual functionality. The morpholine (B109124) moiety, a privileged pharmacophore in medicinal chemistry, often imparts favorable properties such as improved solubility and metabolic stability to the resulting molecules. nih.gove3s-conferences.org The ketone group, on the other hand, provides a reactive site for a multitude of chemical transformations, allowing for the construction of complex molecular frameworks. nih.gov

This compound serves as a readily available starting material for synthesizing a wide array of derivatives. smolecule.com Its stable structure and predictable reactivity make it a reliable component in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39910-98-0 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol sigmaaldrich.com |

| Melting Point | 96-98 °C |

| Boiling Point | 376.7 °C at 760 mmHg |

| Density | 1.113 g/cm³ |

| Appearance | Yellow to light brown crystalline powder |

Note: The data in this table is compiled from multiple sources. sigmaaldrich.comlookchem.com

Precursor Role in Diverse Chemical Scaffolds

The reactivity of the acetyl group in 4'-Morpholinoacetophenone is central to its role as a precursor. It readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. These chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds with a broad spectrum of biological activities. nih.govdergipark.org.tr

Beyond chalcones, the ketone functionality allows for the synthesis of various other heterocyclic and non-heterocyclic scaffolds. These include, but are not limited to, pyranones, oximes, and dienones. lookchem.comresearchgate.netacs.org The ability to generate such a diverse range of molecular structures from a single, accessible precursor underscores the compound's value in combinatorial chemistry and drug discovery programs.

Table 2: Examples of Chemical Scaffolds Derived from this compound

| Precursor | Reagent(s) | Resulting Scaffold | Research Area |

|---|---|---|---|

| This compound | Substituted Benzaldehydes | Chalcones | Anticancer, Antimicrobial, MAO Inhibition nih.govdergipark.org.tr |

| This compound | Cinnamaldehyde | Dienones | MAO-B Inhibition acs.orgnih.gov |

| This compound | Hydroxylamine | Oximes | Anti-inflammatory |

Overview of Research Trajectories

Strategic Use as a Key Building Block in Organic Synthesis

This compound serves as a crucial building block in the field of organic synthesis. smolecule.com Its unique molecular structure, featuring a morpholine ring attached to an acetophenone (B1666503) core, makes it a valuable precursor for the synthesis of a wide range of organic molecules. smolecule.comatamankimya.com The presence of the reactive ketone functional group and the electron-donating morpholine moiety allows for a variety of chemical transformations. This versatility enables its use in the creation of complex molecules, including pharmaceuticals and novel organic materials. smolecule.comatamankimya.com The morpholine group, in particular, can influence the electronic properties and reactivity of the entire molecule, making it a key component in designing compounds with specific characteristics. atamankimya.com

The applications of this compound in synthesis are diverse. It is a common starting material for producing enamines, which are important intermediates in many organic reactions. atamankimya.com Furthermore, it is a key component in the synthesis of several significant pharmaceutical compounds. atamankimya.com

Claisen-Schmidt Condensation and Analogous Reactions

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry used to synthesize chalcones and related compounds. wikipedia.orgjchemrev.com This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound is frequently employed as the ketone component in these reactions. dergipark.org.trmdpi.com

Base-Catalyzed Condensation Pathways

Base-catalyzed Claisen-Schmidt condensation is a widely used method for synthesizing chalcone derivatives from this compound. dergipark.org.trmdpi.commdpi.com In this pathway, a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the acetophenone, forming an enolate. researchgate.netmagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. magritek.com The subsequent dehydration of the resulting β-hydroxy ketone yields the final chalcone product. magritek.com

The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. dergipark.org.trugm.ac.id The use of microwave irradiation has also been explored as an alternative to conventional heating, in some cases leading to different outcomes. jocpr.com The yields of these reactions can be quite high, often exceeding 90% under optimized conditions. ugm.ac.id For instance, the reaction of this compound with various substituted benzaldehydes in the presence of NaOH in methanol has been reported to produce chalcones in yields ranging from 45-79%. dergipark.org.tr

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation with this compound

| Aldehyde Reactant | Base | Solvent | Yield (%) | Reference |

| Various Benzaldehydes | NaOH | Methanol | 45-79 | dergipark.org.tr |

| Substituted Benzaldehydes | KOH | Methanol | 93-97 | ugm.ac.id |

| Substituted Benzaldehydes | Solid NaOH | Grinding (solvent-free) | 96-98 | nih.gov |

Lewis Acid Catalysis in Condensation Reactions

While base catalysis is common, Lewis acids can also be employed to catalyze the Claisen-Schmidt condensation. researchgate.netx-mol.com Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enolizable ketone. researchgate.net Various Lewis acids have been utilized for this purpose, including calcium triflate (Ca(OTf)₂), often in combination with a co-catalyst. researchgate.netx-mol.com

This method offers an alternative to base-catalyzed pathways and can be particularly useful when dealing with base-sensitive substrates. researchgate.net Solvent-free conditions have also been developed, which can make the process more environmentally friendly. researchgate.netx-mol.com The use of a Ca(OTf)₂ and NBu₄BF₄ catalyst system under neat conditions has been shown to be effective for the condensation of substituted acetophenones and benzaldehydes, affording chalcones in excellent yields. researchgate.netx-mol.com

Synthesis of Heterocyclic Frameworks

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry.

Derivatization to Chalcone Derivatives

As established, the Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a primary method for synthesizing chalcone derivatives. dergipark.org.trmdpi.comresearchgate.netresearchgate.net These chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are themselves important intermediates for the synthesis of other heterocyclic systems like flavonoids and isoflavonoids. dergipark.org.trnih.gov

The synthesis is versatile, allowing for the introduction of a wide array of substituents on the benzaldehyde (B42025) ring, leading to a diverse library of chalcone derivatives. dergipark.org.trmdpi.comresearchgate.net For example, fluorinated chalcones have been synthesized by reacting this compound with various fluorinated benzaldehydes. researchgate.net The reaction conditions for these syntheses often involve a base like sodium hydroxide in a solvent such as methanol. dergipark.org.tr

Table 2: Synthesis of Chalcone Derivatives from this compound

| Reactant 2 | Catalyst | Solvent | Product Type | Reference |

| Various Benzaldehydes | NaOH | Methanol | 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-ones | dergipark.org.tr |

| Various Fluorinated Benzaldehydes | Not Specified | Not Specified | Fluorinated chalcones | researchgate.net |

| Substituted Benzaldehydes | Basic Conditions | Not Specified | Morpholine-based chalcones | mdpi.com |

Preparation of Pyrimidine (B1678525) Analogues

The chalcone derivatives synthesized from this compound can be further utilized to construct pyrimidine rings. Pyrimidines are a class of heterocyclic compounds with significant biological activity and are found in numerous pharmaceuticals. frontiersin.orgnih.govnih.gov

One common synthetic route to pyrimidines involves the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent, such as an amidine. organic-chemistry.orgmdpi.com For instance, chalcones can react with amidines in the presence of a catalyst or under specific reaction conditions to yield substituted pyrimidines. organic-chemistry.org The versatility of this approach allows for the synthesis of a wide range of pyrimidine derivatives with different substitution patterns, depending on the structure of the initial chalcone and the amidine used. organic-chemistry.orgmdpi.com

Ruthenium-Catalyzed Polymerization Reactions

This compound can participate in ruthenium-catalyzed polymerization reactions. Specifically, it has been shown to undergo a step-growth copolymerization with 1,3-divinyltetramethyldisiloxane. sigmaaldrich.com This reaction is catalyzed by a ruthenium complex and results in the formation of high molecular weight copolymers. sigmaaldrich.com

Ruthenium catalysts are known for their versatility in promoting various polymerization reactions, including ring-opening metathesis polymerization (ROMP). rsc.org While the specific details of the catalyst and reaction conditions for the copolymerization of this compound are noted in a product description, the broader context of ruthenium-catalyzed polymerizations suggests a robust field of study. sigmaaldrich.comrsc.org These types of reactions are significant for the development of new polymeric materials with tailored properties.

Table 3: Ruthenium-Catalyzed Copolymerization of this compound

| Monomer 1 | Monomer 2 | Catalyst Type | Product |

| This compound | 1,3-Divinyltetramethyldisiloxane | Ruthenium Catalyst | High Molecular Weight Copolymer |

Meerwein-Ponndorf-Verley Reduction as a Synthetic Route

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemical reaction used to reduce ketones and aldehydes to their corresponding alcohols. wikipedia.org This reaction employs a metal alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, such as isopropanol (B130326). wikipedia.orgorganic-chemistry.org The MPV reduction is known for its high chemoselectivity, meaning it can selectively reduce a carbonyl group without affecting other functional groups like double or triple bonds. chemistnotes.com

The mechanism of the MPV reduction involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of the ketone. wikipedia.orgyoutube.com The resulting acetone (B3395972) from the isopropanol is typically removed by distillation to drive the equilibrium towards the product alcohol. organic-chemistry.org

Table 4: Meerwein-Ponndorf-Verley Reduction of this compound

| Substrate | Reagents | Product | Key Features of the Reaction |

| This compound | Aluminum isopropoxide, Isopropanol | 1-(4-Morpholinophenyl)ethanol | High chemoselectivity, mild reaction conditions. chemistnotes.com |

Structure-Activity Relationship (SAR) Studies on Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds derived from this compound. They are typically synthesized via a Claisen-Schmidt condensation between this compound and various substituted benzaldehydes. jrespharm.comresearchgate.net The resulting chalcone derivatives have been the subject of extensive structure-activity relationship (SAR) studies to elucidate the impact of different substituents on their biological, particularly antiproliferative, activities. jrespharm.comresearchgate.netresearchgate.net

Research has demonstrated that the nature and position of substituents on the aryl ring (B-ring) of the chalcone structure, originating from the benzaldehyde, play a critical role in modulating the compound's efficacy. For instance, studies on the antiproliferative effects of these chalcones against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines have revealed that certain substitution patterns lead to significantly enhanced activity, in some cases surpassing that of the reference drug cisplatin. jrespharm.comresearchgate.net

Key findings from SAR studies indicate that:

The introduction of specific functional groups on the B-ring can drastically alter the cytotoxic potential of the chalcone.

Compounds with particular substitution patterns have shown higher antiproliferative activity compared to the parent compound and even established anticancer agents. jrespharm.comresearchgate.net

The trans configuration of the double bond in the chalcone backbone, confirmed by the coupling constants in NMR spectra, is a common feature of these synthesized compounds. jrespharm.com

The table below summarizes the antiproliferative activity of selected chalcone derivatives of this compound, highlighting the influence of B-ring substituents.

| Compound | B-Ring Substituent | Antiproliferative Activity Highlights | Reference |

|---|---|---|---|

| Compound 7 | Not specified in abstract | Revealed higher antiproliferative activity than cisplatin. | jrespharm.comresearchgate.net |

| Compound 10 | Not specified in abstract | Revealed higher antiproliferative activity than cisplatin; most effective on C6 cell line. | jrespharm.comresearchgate.net |

| Compound 11 | Not specified in abstract | Revealed higher antiproliferative activity than cisplatin; most effective on HeLa cell line. | jrespharm.comresearchgate.net |

| Compound 12 | Not specified in abstract | Revealed higher antiproliferative activity than cisplatin. | jrespharm.comresearchgate.net |

These SAR studies are instrumental in guiding the rational design of more potent and selective chalcone-based therapeutic agents. nih.gov

Design and Synthesis of Fluorinated Analogs

The synthesis of these fluorinated chalcones is also achieved through the Claisen-Schmidt condensation, reacting this compound with various fluorinated benzaldehydes. researchgate.netscience.gov This approach allows for the systematic introduction of fluorine atoms at different positions on the B-ring of the chalcone.

Studies on these fluorinated derivatives have demonstrated their potential as antiproliferative agents against cell lines such as HeLa and C6. researchgate.net The position of the fluorine atom on the benzaldehyde ring was found to be a key determinant of the compound's cytotoxic efficacy. For example, certain fluorinated chalcones exhibited significant anticancer activity against HeLa cells, while others were more effective against C6 cells. researchgate.net

The table below presents data on the anticancer activity of some synthesized fluorinated chalcone analogs derived from this compound.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 4 | HeLa | 7.74 | researchgate.net |

| Compound 5 | HeLa | 6.10 | researchgate.net |

| Compound 3 | C6 | 12.80 | researchgate.net |

| Compound 6 | C6 | 4.16 | researchgate.net |

The development of these fluorinated analogs underscores the utility of fluorine in medicinal chemistry to fine-tune the pharmacological properties of this compound derivatives. researchgate.net

Modification for Enhanced Biological Profiles

Beyond the synthesis of chalcones, other chemical modifications of this compound have been investigated to develop derivatives with enhanced and diverse biological activities. These strategies involve altering the core structure to target different biological pathways or to improve the compound's pharmacological properties.

One such modification is the extension of the propenone linker in chalcones to a pentadienone system. The synthesis of (2E,4E)-1,5-diaryl-penta-2,4-dien-1-one derivatives, through the condensation of this compound with cinnamaldehyde, has yielded compounds with potent biological activities. acs.org For instance, a derivative from this class, MO10, demonstrated remarkable inhibitory activity against monoamine oxidase-B (MAO-B), with a potency greater than the reference drug lazabemide. acs.org This highlights a successful strategy to repurpose the this compound scaffold for neuroprotective applications.

Another approach involves the synthesis of unsymmetrical diarylpentadienone derivatives based on the structure of curcumin. ejmo.org By reacting a benzofuran-containing ethanone (B97240) with a substituted cinnamaldehyde, researchers have created novel compounds with significant cytotoxic effects against human lung and colon cancer cells. ejmo.orgaccscience.com This demonstrates how combining the morpholine-containing scaffold with other pharmacologically relevant moieties can lead to potent anticancer agents.

Furthermore, modification of the ketone group in this compound has led to the development of compounds with anti-inflammatory properties. The synthesis of this compound oxime and its subsequent acylation have produced derivatives that exhibit inhibitory effects on histamine-induced vascular permeability. jst.go.jp

The table below summarizes various modifications of this compound and the resulting enhanced biological profiles.

| Modification Strategy | Resulting Derivative Class | Enhanced Biological Profile | Reference |

|---|---|---|---|

| Extension to a pentadienone system | (2E,4E)-1,5-diaryl-penta-2,4-dien-1-one | Potent and selective MAO-B inhibition | acs.org |

| Synthesis of unsymmetrical diarylpentadienones | Curcumin-like diarylpentanoid analogues | Cytotoxic effects on lung and colon cancer cells | ejmo.orgaccscience.com |

| Modification of the ketone group | Oxime derivatives | Anti-inflammatory activity | jst.go.jp |

These diverse derivatization strategies showcase the broad potential of this compound as a foundational molecule in medicinal chemistry for the development of novel therapeutic agents.

Pharmacological and Biological Activities of 4 Morpholinoacetophenone Derivatives

Anticancer and Antiproliferative Potencies

The core structure of 4'-Morpholinoacetophenone has been utilized as a scaffold for the synthesis of various derivatives, which have demonstrated notable effects against the proliferation of cancer cells.

Chalcone (B49325) derivatives synthesized from this compound have shown significant antiproliferative activity against several cancer cell lines. In one study, the in vitro activities of 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one derivatives were evaluated on the C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines. researchgate.net Many of the synthesized compounds exhibited substantial antiproliferative effects. researchgate.net

While specific data on this compound derivatives for all the listed cell lines are not extensively available, the broader class of chalcones has been widely tested. For instance, various synthetic chalcones have demonstrated cytotoxicity against human lung adenocarcinoma (A549), colorectal adenocarcinoma (HT-29), and human colon cancer (HCT116) cell lines. nih.gov In one study focusing on bis-chalcone derivatives, compounds showed significant cytotoxic effects against A549 and HCT116 cells, with IC50 values indicating potent activity. nih.gov Another study found that certain chalcone derivatives exhibited high cytotoxicity in all tested cell lines, including HT-29, with IC50 concentrations below 20 µg/mL. nih.gov

The following table summarizes the cytotoxic activities of some this compound chalcone derivatives and other related chalcones on various cancer cell lines.

| Compound | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Compound 10 (4-chlorophenyl derivative) | C6 | % Inhibition | 96.06% | researchgate.net |

| Compound 11 (4-bromophenyl derivative) | HeLa | % Inhibition | 97.57% | researchgate.net |

| Bis-chalcone 5a | A549 | IC50 | 41.99 ± 7.64 µM | nih.gov |

| Bis-chalcone 9a | HCT116 | IC50 | 17.14 ± 0.66 µM | nih.gov |

| Synthetic Chalcone (Compound 1) | HT-29 | IC50 | < 20 µg/mL | nih.gov |

A primary mechanism behind the anticancer activity of chalcone derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is crucial for eliminating dysfunctional or malignant cells. nih.gov Research indicates that these compounds can trigger apoptosis through multiple cellular and molecular mechanisms. frontiersin.org

Chalcone derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. nih.gov

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by internal cellular stress. nih.govmdpi.com Studies on chalcone derivatives show they can cause a decrease in the mitochondrial membrane potential. frontiersin.orgmdpi.com This disruption leads to the release of pro-apoptotic factors from the mitochondria. nih.gov The process involves the regulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. frontiersin.orgmdpi.com Chalcones have been observed to down-regulate Bcl-2 and up-regulate Bax, shifting the balance towards cell death. mdpi.com This cascade ultimately activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the final stages of apoptosis. frontiersin.orgmdpi.commdpi.com

The Extrinsic Pathway: This pathway is triggered by external signals through death receptors on the cell surface. nih.gov The activation of these receptors leads to a signaling cascade that directly activates initiator caspase-8. mdpi.com Activated caspase-8 can then activate executioner caspases. Furthermore, the extrinsic pathway can amplify the apoptotic signal by linking to the intrinsic pathway through the cleavage of the protein Bid, which then promotes mitochondrial outer membrane permeabilization. nih.gov

Additionally, some chalcone derivatives have been found to increase the levels of reactive oxygen species (ROS) within cancer cells, which can induce oxidative stress and trigger the mitochondrial apoptotic pathway. nih.govfrontiersin.org

To gauge their therapeutic potential, the efficacy of novel compounds is often compared to established chemotherapeutic drugs. In a study on chalcones derived from this compound, several compounds demonstrated higher antiproliferative activity than the reference drug cisplatin on C6 and HeLa cells. researchgate.net

Specifically, compound 10, a 4-chlorophenyl derivative, was the most effective against the C6 cell line, while compound 11, a 4-bromophenyl derivative, showed the highest efficacy against HeLa cells when compared with cisplatin. researchgate.net Other derivatives, such as compounds 7 (3,4-dimethoxyphenyl) and 12 (4-iodophenyl), also revealed greater antiproliferative activity than cisplatin. researchgate.net

For context in other cell lines, the IC50 of cisplatin against HCT116 cells has been reported as 7.5 µM and against A549 cells as 5.547 µM. nih.govnih.gov Several novel bis-chalcone derivatives have shown comparable or more potent activity, with an IC50 value of 4.05 µM against MCF-7 breast cancer cells, which was more potent than the cisplatin control in that study. nih.gov

| Compound | Cell Line | % Inhibition (at 10 µg/mL) | Reference Agent | % Inhibition (at 10 µg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 10 | C6 | 96.06% | Cisplatin | 91.95% | researchgate.net |

| Compound 11 | HeLa | 97.57% | Cisplatin | 95.58% | researchgate.net |

Enzyme Inhibition Studies

Derivatives of acetophenone (B1666503) and chalcone are also recognized for their ability to inhibit certain enzymes, which is a key strategy in managing metabolic diseases like type 2 diabetes. nih.govnih.govnih.gov

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates like starch into simpler sugars. researchgate.net Inhibiting this enzyme can slow down carbohydrate digestion, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose spike. researchgate.net This makes α-amylase inhibitors a therapeutic target for managing type 2 diabetes. researchgate.net

While specific studies on this compound derivatives are limited, the broader class of chalcones and related heterocyclic compounds has shown significant α-amylase inhibitory activity. researchgate.netresearcher.life Various synthetic chalcones have been evaluated for their inhibitory potential, with some exhibiting good activity with IC50 values in the micromolar range. researchgate.net For example, some thiazolidinedione derivatives have displayed potent α-amylase inhibition, with IC50 values as low as 2.03 µg/ml, which is significantly more potent than the standard drug acarbose (IC50 = 8.26 µg/ml) in the same study. researchgate.net

| Compound Class | Example Compound | α-Amylase IC50 | Reference |

|---|---|---|---|

| Thiazolidinedione Derivatives | Compound 1d | 2.03 µg/mL | researchgate.net |

| Chalcone Derivatives | Compound 2a | 5.64 ± 2.22 µM | researchgate.net |

| Acarbose (Standard) | - | 8.26 µg/mL | researchgate.net |

Alpha-glucosidase is another crucial enzyme involved in carbohydrate digestion, responsible for breaking down disaccharides into monosaccharides like glucose, which are then absorbed into the bloodstream. nih.gov Inhibition of this enzyme is an established therapeutic approach for managing postprandial hyperglycemia. nih.gov

Acetophenone and chalcone derivatives have been identified as effective inhibitors of α-glucosidase. nih.govnih.gov In a study on benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone, several compounds displayed potent α-glucosidase inhibition, with IC50 values ranging from 1.68 to 7.88 µM. nih.gov The most efficient compound was found to be 32-fold more active than the standard drug acarbose. nih.gov Kinetic studies have revealed that these derivatives can act as non-competitive or mixed-type inhibitors of the enzyme. nih.gov

| Compound Class | Example Compound | α-Glucosidase IC50 | Reference |

|---|---|---|---|

| Benzonate derivatives of acetophenone | Compound 7u | 1.68 µM | nih.gov |

| Chalcone Derivatives | Compound 2e | 2.83 ± 0.18 µM | researchgate.net |

| Acetophenone Derivatives | - | 167.98 ± 25.06 µM (Ki value) | nih.gov |

| Acarbose (Standard) | - | ~752 µM | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B Selectivity)

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters. nih.gov The two isoforms, MAO-A and MAO-B, are significant targets for the development of treatments for neurological disorders. nih.gov Inhibitors of MAO-A are effective as antidepressants and antianxiety agents, while MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease. nih.gov

Derivatives of this compound, particularly morpholine-based chalcones, have demonstrated notable inhibitory activity against MAO enzymes. nih.gov A study of nine such compounds (MO1–MO9) revealed potent inhibition of MAO-B, with the unsubstituted compound, MO1, being the most powerful, exhibiting an IC50 value of 0.030 µM. nih.gov This potency is approximately two times greater than the reversible MAO-B inhibitor lazabemide (IC50 = 0.063 µM). nih.gov All nine derivatives displayed selectivity for MAO-B. nih.gov Specifically, MO1 showed a high selectivity index (SI) of over 1333.3. nih.gov

The presence of a morpholine (B109124) ring on the chalcone A ring has been suggested to favor human MAO-B inhibitory activity. nih.gov Kinetic studies have shown that compounds like MO1 act as reversible, mixed-type inhibitors of MAO-B. nih.gov The structure-activity relationship suggests that electron-withdrawing groups at the ortho position of the B ring of the chalcone core can enhance MAO-B inhibitory activity. nih.gov

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |

|---|---|---|---|

| MO1 | >40 | 0.030 | >1333.3 |

| MO7 | 7.1 | 0.25 | 28.4 |

| Toloxatone | 1.08 | - | - |

| Lazabemide | - | 0.063 | - |

| Clorgyline | 0.007 | - | - |

| Pargyline | - | 0.028 | - |

This table presents the in vitro inhibitory activities of selected this compound derivatives against MAO-A and MAO-B, with reference inhibitors for comparison. nih.gov

Protein Disulfide Isomerase (PDI) Inhibition

Protein disulfide isomerase (PDI) is a chaperone protein found in the endoplasmic reticulum that plays a critical role in the folding of proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds. nih.govmedchemexpress.com PDI has been identified as a potential therapeutic target for conditions linked to protein misfolding, such as Alzheimer's disease, Parkinson's disease, and certain cancers. nih.govmdpi.com

While direct studies on this compound derivatives as PDI inhibitors are not extensively documented in the reviewed literature, the exploration of small molecule inhibitors for PDI is an active area of research. nih.gov Several structurally distinct compounds have been discovered to inhibit PDI and prevent apoptosis induced by misfolded proteins. nih.gov For instance, the compound LOC14 is a potent and reversible PDI inhibitor with an EC50 of 500 nM and has shown neuroprotective effects. medchemexpress.comelsevierpure.com Another inhibitor, E64FC26, acts as a pan-inhibitor of the PDI family and has demonstrated anti-myeloma and anti-pancreatic cancer activity. medchemexpress.commdpi.com The mechanisms of these inhibitors often involve inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) in cancer cells. mdpi.com Given the structural diversity of known PDI inhibitors, the this compound scaffold could serve as a basis for the design of novel PDI inhibitors.

Antimicrobial Efficacy

Antibacterial Activity

Derivatives of this compound have been investigated for their potential as antibacterial agents. A study on pyrazole derivatives synthesized from this compound chalcones showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated that substitutions on the furan ring influenced the antibacterial efficacy, with an electron-withdrawing bromine substitution showing good activity against S. aureus, and an electron-donating methyl group exhibiting excellent inhibition against E. coli at a concentration of 10 µg/mL. researchgate.net

Furthermore, a series of 4-(furan-2-yl)-6-(4-morpholinophenyl)pyrimidine-amines, also derived from this compound, were synthesized and evaluated for their antibacterial properties. asianpubs.org Compound 4a demonstrated excellent activity against S. aureus, S. pyogenes, and E. coli, while compound 4b was highly effective against P. aeruginosa. asianpubs.org The general class of acetophenone derivatives has also been shown to possess antibacterial activity against a range of organisms, with compounds containing nitro and bromo substituents being particularly active. nih.gov The morpholine moiety itself is recognized for its contribution to the antibacterial and antimycobacterial properties of various compounds. researchgate.net

| Compound | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) |

|---|---|---|---|---|

| 4a | 24 | 24 | 25 | 22 |

| 4b | 22 | 23 | 24 | 25 |

| 4c | 23 | 22 | 23 | 23 |

| Streptomycin | 26 | 26 | 27 | 26 |

This table displays the antibacterial activity of furan-2-yl-morpholinophenylpyrimidine derivatives (4a-c) at a concentration of 100 µg/mL, with Streptomycin as a standard. asianpubs.org

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. In the same study of 4-(furan-2-yl)-6-(4-morpholinophenyl)pyrimidine-amines, compound 4c exhibited good inhibitory activity against the fungal pathogen Candida albicans. asianpubs.org The morpholine ring is a known pharmacophore in antifungal agents, with morpholine derivatives like Tridemorph being used commercially. asianpubs.org

Research into other acetophenone derivatives has shown that they can exhibit significant antifungal activity against various phytopathogenic fungi. nih.gov For example, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has demonstrated notable activity against Candida albicans. nih.govresearchgate.net This suggests that the acetophenone core structure, when appropriately substituted, can be a valuable scaffold for the development of new antifungal agents. The presence of the morpholine group in this compound derivatives could potentially enhance this antifungal activity. researchgate.net

| Compound | C. albicans (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) |

|---|---|---|

| 4a | 23 | 22 |

| 4b | 22 | 23 |

| 4c | 24 | 23 |

| Ketoconazole | 25 | 24 |

This table shows the antifungal activity of furan-2-yl-morpholinophenylpyrimidine derivatives (4a-c) at a concentration of 100 µg/mL, with Ketoconazole as a standard. asianpubs.org

Broad-Spectrum Pharmacological Potential of Chalcones

Chalcones, which can be synthesized from this compound, are a class of organic compounds recognized for their wide array of biological activities. doaj.orgwisdomlib.org These compounds, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit significant medicinal properties. doaj.org The pharmacological versatility of chalcones stems from the reactive enone moiety. wisdomlib.org

The broad-spectrum pharmacological potential of chalcones includes anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. nih.govnih.gov They have been shown to inhibit angiogenesis, reduce metastasis, and induce apoptosis in tumor cells. nih.gov Their anti-inflammatory and antioxidant properties make them promising candidates for treating diabetes, neurodegenerative diseases, and cardiovascular conditions. nih.gov In terms of antimicrobial efficacy, natural and synthetic chalcones have demonstrated potent activity against a wide range of pathogens, including bacteria, fungi, viruses, and protozoa. doaj.orgfrontiersin.org The antibacterial and antifungal activities of chalcone derivatives are influenced by the nature and position of substituents on their aromatic rings. wisdomlib.org The diverse biological functions of chalcones make them valuable intermediates in the synthesis of various pharmacologically active agents. wisdomlib.org

Elucidation of Molecular Mechanisms and Ligand Target Interactions

Investigation of Cellular Mechanisms of Action

Detailed studies specifically investigating the cellular mechanisms of action of 4'-Morpholinoacetophenone, such as its effects on apoptosis, cell cycle arrest, or specific signaling pathways in cancer cells, are not extensively available in the current scientific literature. The influence of the morpholino group and the acetophenone (B1666503) structure on cellular processes has been noted in various contexts. For instance, the morpholino moiety is a key component of morpholino oligonucleotides, which are used to modulate gene expression. However, the cellular effects of the standalone this compound molecule remain an area for future investigation. Research into the broader class of acetophenone derivatives has revealed a range of biological activities, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Kinetic Analysis of Enzyme Inhibition

Significant research has been conducted on the enzyme inhibitory properties of derivatives that are structurally related to this compound. A notable study focused on a series of halo-substituted mixed ester/amide-based analogues, with a particularly potent derivative, compound 4b, which shares a structural foundation with this compound. nih.gov This research provides a detailed kinetic analysis of its inhibitory effects on jack bean urease.

The study identified compound 4b as a highly effective inhibitor of urease, with an IC₅₀ value of 1.6 ± 0.2 nM, which is significantly more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ of 472.1 ± 135.1 nM). nih.gov The kinetic mechanism of this inhibition was elucidated using Lineweaver-Burk plots. The analysis of these plots, which graph the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), indicated a mixed type of inhibition. nih.gov

In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. The Lineweaver-Burk plots for compound 4b showed lines with different slopes and y-intercepts at various inhibitor concentrations, a characteristic feature of mixed-type inhibition. nih.gov

Table 1: Kinetic Parameters of Urease Inhibition by Compound 4b

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 1.6 ± 0.2 nM | nih.gov |

This interactive table summarizes the key kinetic parameters of urease inhibition by compound 4b, a derivative structurally related to this compound.

Interaction with Biological Macromolecules

Direct experimental evidence of the interaction of this compound with specific biological macromolecules, such as the p53 protein, is not documented in the available literature. While the p53 tumor suppressor protein is a critical target in cancer research, and its interactions with various small molecules are of great interest, no studies have specifically implicated this compound in this context.

Broader searches for the interaction of this compound with other significant biological macromolecules, such as plasma proteins (e.g., serum albumin) or DNA, have also not yielded specific binding studies for this compound. The interaction of small molecules with plasma proteins is a crucial factor in their pharmacokinetic profiles, influencing their distribution and availability. Similarly, the binding of compounds to DNA can be a mechanism for genotoxicity or anticancer activity. However, in the case of this compound, these potential interactions remain to be explored through dedicated research.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations have been instrumental in evaluating the potential of 4'-Morpholinoacetophenone derivatives as enzyme inhibitors.

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Computational docking studies are frequently used to screen for potential inhibitors from natural or synthetic sources by predicting their binding affinity to the enzyme's active site. nih.gov The process involves preparing the 3D structures of the enzymes, such as α-glucosidase (PDB ID: 3TOP), and docking the small molecules to predict binding energies and interactions with crucial amino acid residues. nih.gov While this methodology is established, specific docking studies detailing the binding affinity of the parent this compound with α-amylase and α-glucosidase are not extensively detailed in the reviewed literature.

Monoamine Oxidase-B (MAO-B): This enzyme is a significant target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Chalcone (B49325) derivatives synthesized from this compound have been subject to molecular docking studies to predict their binding affinity for MAO-B. In one study, a series of morpholine-based chalcones were investigated, with some compounds showing high predicted binding energies. For instance, two derivatives exhibited substantial binding energies of -8.68 kcal/mol and -8.65 kcal/mol, respectively. researchgate.net Another study on morpholine-containing compounds identified a derivative, MO1, which demonstrated a high docking score with MAO-B, a finding that correlated well with its potent inhibitory activity (IC50 = 0.030 µM). nih.govresearchgate.net These in silico results suggest that the 4'-morpholinophenyl moiety is a key structural feature for effective binding within the MAO-B active site. nih.gov

| Derivative Class | Target Enzyme | PDB Code | Predicted Binding Energy (kcal/mol) |

| Morpholine-based Chalcone | MAO-B | Not Specified | -8.68 |

| Morpholine-based Chalcone | MAO-B | Not Specified | -8.65 |

| Morpholine-based Chalcone (C14) | MAO-A | Not Specified | -9.56 |

| Morpholine-based Chalcone (C6) | MAO-A | Not Specified | -9.45 |

The interaction of small molecules with proteins like p53 is crucial in cancer research. The p53 protein is a tumor suppressor, and its function is regulated by interactions with other proteins. tulane.edu Computational methods are often used to study how small molecules might modulate these protein-protein interactions. nih.gov However, specific molecular docking studies detailing the direct interaction and binding modes of this compound with the p53 protein, 1UAG, or 1OQA are not available in the surveyed scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. pitt.edu This technique provides detailed information on the conformational flexibility and dynamic behavior of a molecule, which is crucial for understanding its interaction with biological targets. nih.gov

While MD simulations are a powerful tool, specific studies focused on the conformational analysis of this compound were not found in the reviewed literature. However, research on structurally similar compounds, such as 4'-hydroxyacetophenone, has utilized MD simulations to study its polymorphic forms, demonstrating the applicability of this method to understand the lattice energetics and volumetric properties of acetophenone (B1666503) derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net These models use molecular descriptors—physicochemical, topological, and electronic properties—to predict the activity of new compounds. mdpi.com

QSAR studies have been conducted on complex molecules containing the morpholine (B109124) moiety. For instance, a study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives developed QSAR models to predict their antioxidant activity. The models revealed that properties such as molecular volume, lipophilicity, polarization, and the dipole moment had a significant effect on the antioxidant activity. pensoft.net Specifically, for that series, antioxidant activity was found to increase as the molecular volume, area, and lipophilicity decreased, while the magnitude of the dipole moment increased. pensoft.net Although these findings are for more complex derivatives, they highlight the types of molecular descriptors relevant for morpholine-containing compounds. A specific QSAR model focused on or including this compound was not identified in the reviewed literature.

Computational Prediction of ADMET Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govaudreyli.com Various in silico tools and web servers are available to predict these properties based on a molecule's structure. simulations-plus.com

For derivatives of this compound, ADMET predictions have been performed as part of broader studies. In research focused on morpholine-based chalcones as potential MAO inhibitors, computational ADMET analyses were conducted. These studies predicted that the compounds would have favorable gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system. nih.gov The predictions often rely on established models like Lipinski's Rule of Five to assess drug-likeness. phcogj.com

Predicted ADMET Properties for this compound Derivatives

| Property | Prediction | Significance |

| Gastrointestinal (GI) Absorption | Favorable/High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Essential for drugs targeting the central nervous system (CNS). |

| Lipinski's Rule of Five | Compliant | Suggests drug-like physicochemical properties. |

| Cytochrome P450 Inhibition | Varies by derivative | Predicts potential for drug-drug interactions. |

| Carcinogenicity | Non-carcinogenic | Important for long-term safety profile. |

| AMES Toxicity | Non-mutagenic | Indicates a lack of potential to cause DNA mutations. |

Note: Data is generalized from studies on various morpholine-based derivatives and may not represent the exact profile of the parent compound. nih.govphcogj.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and atomic charge distributions. conicet.gov.ar These parameters provide insights into a molecule's reactivity, stability, and potential interaction sites. icm.edu.pl

While DFT is a common computational tool in chemical research, specific studies reporting detailed DFT calculations and the resulting electronic structure analysis for this compound were not identified in the reviewed literature. Such a study would typically involve optimizing the molecular geometry of the compound and then calculating its electronic descriptors to understand its reactivity profile. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both one-dimensional and two-dimensional NMR experiments provide precise information about the chemical structure, connectivity, and stereochemistry of 4'-Morpholinoacetophenone.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides a distinct map of the hydrogen atoms within the molecule. The spectrum is characterized by signals in the aromatic and aliphatic regions, each with specific chemical shifts (δ), splitting patterns (multiplicity), and integration values corresponding to the number of protons.

Detailed analysis reveals a singlet for the methyl protons of the acetyl group, a pair of doublets for the symmetrically substituted aromatic ring, and two triplets for the morpholine (B109124) ring protons. The downfield shift of the aromatic protons ortho to the acetyl group is a direct consequence of the electron-withdrawing nature of the carbonyl function.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | 7.89 | Doublet (d) | 9.0 | 2H | Aromatic (H-2, H-6) |

| 2 | 6.89 | Doublet (d) | 9.0 | 2H | Aromatic (H-3, H-5) |

| 3 | 3.85 | Triplet (t) | 4.8 | 4H | Morpholine (-O-CH₂-) |

| 4 | 3.31 | Triplet (t) | 4.8 | 4H | Morpholine (-N-CH₂-) |

Note: Data obtained in CDCl₃. Assignments are based on standard chemical shift principles and 2D NMR correlations.

Carbon-13 NMR (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum identifies all unique carbon environments within this compound. The spectrum, typically recorded with proton decoupling, shows sharp singlets for each carbon atom.

Key signals include the carbonyl carbon of the acetyl group at the lowest field (most deshielded), followed by the carbons of the aromatic ring, the morpholine ring, and finally the methyl carbon at the highest field (most shielded). The signals for the aromatic carbons are differentiated based on their substitution and proximity to the electron-donating morpholine nitrogen and the electron-withdrawing acetyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 196.5 | Carbonyl (C=O) |

| 154.0 | Aromatic (C-4) |

| 130.5 | Aromatic (C-2, C-6) |

| 125.6 | Aromatic (C-1) |

| 113.7 | Aromatic (C-3, C-5) |

| 66.6 | Morpholine (-O-CH₂) |

| 47.5 | Morpholine (-N-CH₂) |

Note: Data obtained in CDCl₃.

Two-Dimensional NMR Techniques (DEPT, APT, HETCOR, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by establishing direct and long-range correlations between nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These experiments differentiate carbon signals based on the number of attached protons. For this compound, a DEPT-135 or APT experiment would show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (B1212753) (CH₂) carbons. Quaternary carbons would be absent. This would confirm the presence of one CH₃ group (acetyl), two CH₂ groups (morpholine), and two CH groups (aromatic), while the three quaternary carbons (C-1, C-4, and C=O) would not appear.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. For this compound, it would show cross-peaks connecting the proton signal at δ 7.89 to the carbon signal at δ 130.5 (C2/C6-H), the δ 6.89 signal to δ 113.7 (C3/C5-H), the δ 3.85 signal to δ 66.6 (-O-CH₂-), the δ 3.31 signal to δ 47.5 (-N-CH₂-), and the δ 2.51 signal to δ 26.2 (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). Key long-range correlations for this compound would include:

A correlation from the methyl protons (δ 2.51) to the carbonyl carbon (δ 196.5) and the aromatic carbon C-1 (δ 125.6).

Correlations from the aromatic protons H-2/H-6 (δ 7.89) to the carbonyl carbon (δ 196.5) and the aromatic carbons C-4 (δ 154.0).

Correlations from the morpholine protons adjacent to the nitrogen (δ 3.31) to the aromatic carbons C-3/C-5 (δ 113.7) and C-4 (δ 154.0), confirming the attachment point of the morpholine ring to the phenyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (TOF/MS)

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This accuracy is critical for determining the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₂H₁₅NO₂), the theoretical exact mass can be calculated and compared against the experimental value. Research findings have reported an experimental m/z for the protonated molecule [M+H]⁺ that closely matches the calculated value, confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Experimental m/z |

|---|

The close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides high confidence in the assigned molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample or identifying a compound within a complex mixture.

For this compound, a reversed-phase HPLC method can be employed for separation. A typical setup would use a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to facilitate protonation of the analyte. As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI). The mass spectrometer can be set to scan for ions or to selectively monitor for the expected m/z of the protonated molecule ([M+H]⁺), which for this compound is m/z 206.12. This allows for highly sensitive and selective detection and quantification of the compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of its key structural features: the acetophenone (B1666503) moiety and the morpholine ring.

The interpretation of the IR spectrum of this compound involves the identification of characteristic peaks corresponding to specific vibrational modes of its functional groups. While a complete, experimentally verified spectrum with full peak assignments is not publicly available in all databases, the expected absorption regions can be predicted based on the known frequencies for its constituent parts.

Key functional groups and their expected IR absorption bands include:

Carbonyl (C=O) Stretch: The ketone functional group of the acetophenone portion of the molecule will produce a strong and sharp absorption band. Typically, for aryl ketones, this C=O stretching vibration is observed in the region of 1685-1665 cm⁻¹. This is one of the most prominent and easily identifiable peaks in the spectrum.

Aromatic C=C Stretching: The presence of the benzene (B151609) ring gives rise to several absorption bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the ring.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The C-H bonds of the morpholine ring and the methyl group of the acetyl moiety will exhibit stretching vibrations in the region just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

C-N Stretching: The stretching vibration of the tertiary amine C-N bond in the morpholine ring is expected in the 1250-1020 cm⁻¹ range.

C-O-C Stretching: The ether linkage within the morpholine ring will show a characteristic C-O-C stretching absorption band, typically in the 1150-1085 cm⁻¹ region. This band is often strong and readily identifiable.

The collective presence of these absorption bands in the IR spectrum provides strong evidence for the molecular structure of this compound. A product specification sheet from one supplier confirms that the infrared spectrum of their 4-Morpholinoacetophenone "conforms" to the expected structure, indicating that these characteristic peaks are present in the correct regions.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2990 - 2850 | Medium |

| Carbonyl (C=O) | Stretch | 1685 - 1665 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-N (tertiary amine) | Stretch | 1250 - 1020 | Medium |

| C-O-C (ether) | Stretch | 1150 - 1085 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the substituted acetophenone chromophore. The presence of the morpholino group, an auxochrome, attached to the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted acetophenone. This is due to the electron-donating nature of the nitrogen atom in the morpholine ring, which extends the conjugation of the system.

For comparison, acetophenone itself typically exhibits two main absorption bands: a strong band around 240-250 nm corresponding to a π → π* transition of the benzene ring, and a weaker band around 280 nm due to another π → π* transition. studyraid.com The introduction of an amino group at the para position (as in 4'-aminoacetophenone) is known to cause a significant red shift. Similarly, the morpholino group in this compound is expected to have a pronounced effect on the absorption maxima. The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, leading to an intramolecular charge transfer (ICT) character in the electronic transitions. This would result in a shift of the primary absorption band to a longer wavelength, likely above 300 nm.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | > 250 | Substituted Benzene Ring |

| Intramolecular Charge Transfer (ICT) | > 300 | Morpholino-phenyl-carbonyl system |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This experimental data is then compared with the theoretical elemental composition calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and confirms its empirical and molecular formula.

For this compound, the molecular formula is C₁₂H₁₅NO₂. sigmaaldrich.comderpharmachemica.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular weight of this compound is 205.26 g/mol .

The theoretical percentages of each element are calculated as follows:

Carbon (C): (12 * 12.011) / 205.26 * 100% = 70.22%

Hydrogen (H): (15 * 1.008) / 205.26 * 100% = 7.37%

Nitrogen (N): (1 * 14.007) / 205.26 * 100% = 6.82%

Oxygen (O): (2 * 15.999) / 205.26 * 100% = 15.59%

In a typical experimental setting, a sample of this compound would be subjected to combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. The oxygen content is often determined by difference. The experimental results would then be compared to the theoretical values. A high degree of correlation, typically within ±0.4%, is considered confirmation of the compound's purity and elemental composition.

**Table 3: Elemental Composition of this compound (C₁₂H₁₅NO₂) **

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 70.22 | Data not available in search results |

| Hydrogen (H) | 7.37 | Data not available in search results |

| Nitrogen (N) | 6.82 | Data not available in search results |

| Oxygen (O) | 15.59 | Data not available in search results |

Applications in Materials Science and Catalytic Processes

Polymer Chemistry Applications

A notable application of 4'-Morpholinoacetophenone is in the field of polymer chemistry, specifically in the synthesis of high-molecular-weight copolymers. Research has demonstrated its role as a monomer in ruthenium-catalyzed step-growth copolymerization. sigmaaldrich.com In this process, this compound reacts with a co-monomer, 1,3-divinyltetramethyldisiloxane, to form copolymers. sigmaaldrich.com

This type of polymerization is significant as it allows for the creation of polymers with specific properties, dictated by the constituent monomers. The inclusion of the this compound unit introduces both aromatic and morpholine (B109124) moieties into the polymer backbone, which can influence the final material's thermal stability, solubility, and mechanical properties. The ruthenium catalyst is crucial for activating the monomers and facilitating the regioselective step-growth mechanism that leads to the formation of a well-defined copolymer structure. sigmaaldrich.com

| Monomer 1 | Monomer 2 | Catalyst Type | Polymerization Type | Resulting Product |

|---|---|---|---|---|

| This compound | 1,3-divinyltetramethyldisiloxane | Ruthenium-based | Step-growth copolymerization | High molecular weight copolymers |

Role in Catalysis Research as a Substrate or Ligand Precursor

In the broader context of catalysis research, acetophenone (B1666503) and its derivatives are frequently employed as substrates to evaluate the efficacy and selectivity of various catalytic systems, particularly in hydrogenation reactions. These reactions are fundamental in organic synthesis for the reduction of ketones to alcohols. While extensive research has been conducted on the catalytic hydrogenation of acetophenone itself, specific studies detailing the use of this compound as a substrate are less common in the surveyed literature. However, based on the reactivity of the parent compound, it can be inferred that this compound could serve as a substrate in similar catalytic reductions.

The morpholine group, being an electron-donating group, can influence the electronic properties of the ketone's carbonyl group, which may, in turn, affect its reactivity and interaction with a catalyst's active site.

There is no readily available scientific literature indicating the use of this compound as a precursor for synthesizing ligands for transition-metal catalysis. Ligands play a critical role in catalysis by modulating the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of the catalyst.

Involvement in Catalytic Reaction Monitoring and Mechanistic Studies

Mechanistic studies are vital for understanding the intricate steps of a catalytic cycle, which can lead to the optimization of reaction conditions and the design of more efficient catalysts. Acetophenone-type molecules are sometimes used in mechanistic studies of polymerization and other catalytic processes. For instance, the initiation efficiency and excited state dynamics of some acetophenone-based photoinitiators have been investigated to elucidate the underlying mechanisms of radical formation in polymerization. rsc.org

Furthermore, the hydrogenation of acetophenone has been the subject of in situ reaction monitoring to understand catalyst speciation and reaction pathways. researchgate.net These studies provide valuable insights into the behavior of catalysts under operational conditions. However, specific mechanistic studies or reaction monitoring reports that explicitly involve this compound were not identified in the reviewed literature. Such studies would be beneficial to understand how the morpholine substituent influences reaction rates, catalyst stability, and the formation of intermediates.

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of N-aryl morpholines and functionalized acetophenones is an area of continuous development, moving beyond traditional methods toward more efficient and novel catalytic systems.

Advanced Catalytic Systems: While classical methods for N-arylation exist, recent research emphasizes the development of more sophisticated catalytic pathways. Transition metal-based catalysis, supported by specialized ligands, enables the selective and efficient formation of the crucial C-N bond between the morpholine (B109124) and aryl units. nih.gov Concurrently, metal-free strategies, including photocatalysis and the use of quantum dots, are emerging as sustainable alternatives. nih.govnih.gov A recently developed photocatalytic, diastereoselective annulation strategy allows for the synthesis of substituted morpholines from readily available starting materials using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. nih.gov

Novel Transformations: Serendipitous discoveries are also opening new synthetic routes. For instance, a novel approach to α-ketoamides was discovered through the reaction of acetophenone (B1666503) with a secondary amine like morpholine, catalyzed by copper(II) bromide in DMSO. researchgate.net Although the reaction of 4'-Morpholinoacetophenone's parent compound, acetophenone, with morpholine resulted in a low yield (6%) of the corresponding α-ketoamide, this discovery points to a new potential transformation pathway for acetophenone derivatives that could be optimized for higher efficiency. researchgate.net

Alternative Reagents: Research into greener and more efficient reagents for constructing the morpholine ring itself is also a key focus. One such development is a simple, high-yield, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.orgchemrxiv.org This approach avoids the multiple steps and harsh reducing agents associated with traditional methods. chemrxiv.org

These evolving synthetic strategies promise not only to improve the efficiency and accessibility of this compound but also to expand the diversity of derivatives that can be created for further study.

Exploration of Undiscovered Biological Targets

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties and enabling interactions with a wide range of biological targets. nih.govresearchgate.netepa.gov While the full biological profile of this compound is still being uncovered, current research points toward several promising therapeutic areas.

Anticancer Activity: A significant area of investigation is the application of this compound derivatives as anticancer agents. In a recent study, a series of chalcones were synthesized from this compound and evaluated for their antiproliferative activity against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines. researchgate.net Several of these derivatives exhibited higher cytotoxic activity than the standard reference drug, cisplatin, identifying them as potent lead compounds for novel cancer therapies. researchgate.net The broader family of morpholine-containing compounds has been shown to target key proteins in cancer cell regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), suggesting these as potential, yet-to-be-confirmed, targets for this compound derivatives. nih.govnih.gov

Neurodegenerative Diseases and CNS Disorders: Morpholine-containing compounds are actively being investigated for their potential in treating central nervous system (CNS) disorders. nih.gov They have been shown to interact with targets relevant to neurodegeneration, such as β-Secretase (BACE-1), which is involved in the formation of amyloid plaques in Alzheimer's disease. nih.gov Furthermore, the morpholine scaffold can be found in compounds targeting neuroreceptors involved in mood disorders and pain, including cannabinoid receptors. nih.govresearchgate.net This suggests a potential, though unexplored, trajectory for designing this compound derivatives as CNS-active agents.

Anti-inflammatory and Analgesic Potential: The general class of morpholino compounds has demonstrated promising analgesic and anti-inflammatory properties. nih.gov Studies suggest that their mechanism may involve the inhibition of the cyclooxygenase (COX) pathway, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Future research could explore whether this compound or its derivatives share this activity, potentially leading to new treatments for inflammatory conditions.

The following table summarizes the demonstrated and potential biological activities of compounds derived from the this compound scaffold.

| Derivative Class | Cell Lines / Target | Observed/Potential Activity | Reference |

| Chalcones | C6 (Glioma), HeLa (Cervical Cancer) | Antiproliferative | researchgate.net |

| General Morpholines | PI3K, mTOR | Anticancer (Potential) | nih.govnih.gov |

| General Morpholines | BACE-1, Neuroreceptors | Neurodegenerative Disease Treatment (Potential) | nih.govresearchgate.net |

| General Morpholines | Cyclooxygenase (COX) Pathway | Anti-inflammatory, Analgesic (Potential) | nih.gov |

Advancements in Computational Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. mdpi.com These computational methods are poised to play a crucial role in exploring the future applications of this compound.

Molecular Docking and Virtual Screening: Molecular docking is a primary CADD technique used to predict how a molecule binds to the active site of a target protein. mdpi.comnih.gov For this compound, docking studies can be employed to screen large libraries of its virtual derivatives against the 3D structures of known biological targets, such as the aforementioned PI3K, mTOR, or COX enzymes. This process can identify promising candidates with high binding affinity before they are synthesized, saving significant time and resources. nih.gov While specific docking studies on this compound are not yet prevalent, the methodology is well-established for related morpholine-containing inhibitors. nih.gov